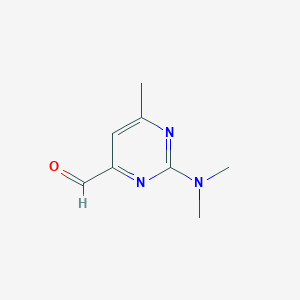
5-ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (EMPCA) is an organic compound with a molecular formula of C10H11NO3. It is a white crystalline solid that is insoluble in water. EMPCA is an important compound for the synthesis of pharmaceuticals and other organic compounds. It has been used in the synthesis of pyrazole-containing drugs, and it is also used in research for the development of new drugs and for the analysis of the structure and properties of other organic compounds.
Scientific Research Applications
Synthesis and Auxin Activities
A study by Yue et al. (2010) elaborates on the synthesis of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate through a one-pot reaction method. This compound was used to obtain pyrazole carboxylic acids which, after further reactions, led to the creation of new compounds with potential auxin activities. Some of these compounds showed antiblastic effects on wheat gemma, highlighting their potential in agricultural applications (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Chemical Characterization and Potential Applications
Kasımoğulları and Arslan (2010) reported on the synthesis and characterization of pyrazole derivatives of 1,5‐diphenyl‐1H‐pyrazole‐3,4‐dicarboxylic acid. Their work includes the chemical structure elucidation of these compounds, providing a foundational understanding for their potential use in material science or as intermediates in further chemical syntheses (Kasımoğulları & Arslan, 2010).
Condensed Pyrazoles Synthesis
Arbačiauskienė et al. (2011) utilized ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in the synthesis of condensed pyrazoles via Pd-catalysed cross-coupling reactions. This work showcases the compounds' roles as precursors in organic synthesis, leading to the creation of novel pyrazole-based frameworks with potential applications in pharmaceuticals and materials science (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Material Science and Molecular Properties
Tamer et al. (2015) conducted a combined experimental and theoretical study on a pyrazole derivative, focusing on its crystal structure, spectroscopic properties, and nonlinear optical activity. This research underscores the importance of pyrazole compounds in developing materials with specific optical properties, contributing to advancements in optoelectronics and photonics (Tamer, Dege, Avcı, Atalay, İlhan, & Çadir, 2015).
Corrosion Inhibition
Paul, Yadav, and Obot (2020) explored the use of carbohydrazide-pyrazole compounds in corrosion protection, demonstrating the compounds' efficiency in inhibiting corrosion on mild steel. This study illustrates the potential of pyrazole derivatives in industrial applications, particularly in protecting metals from corrosive environments (Paul, Yadav, & Obot, 2020).
properties
IUPAC Name |
5-ethyl-1-(2-methoxyphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-10-9(13(16)17)8-14-15(10)11-6-4-5-7-12(11)18-2/h4-8H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIIJNVJTRIOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1529291.png)
![2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid](/img/structure/B1529292.png)








![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B1529308.png)

![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529310.png)
![2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole](/img/structure/B1529312.png)